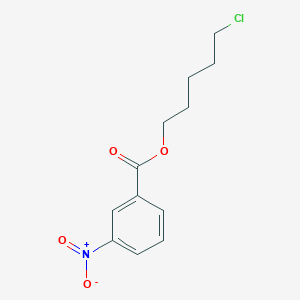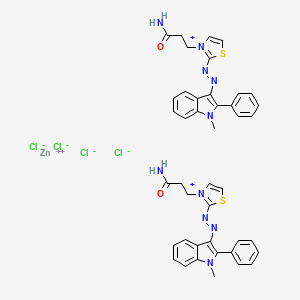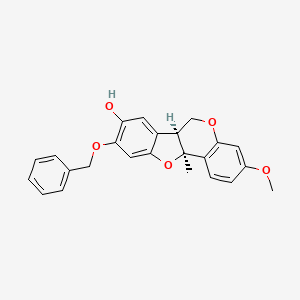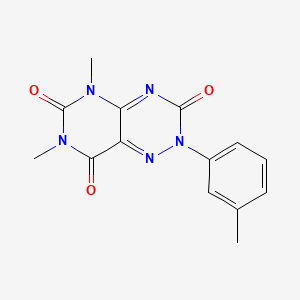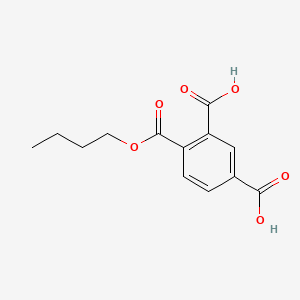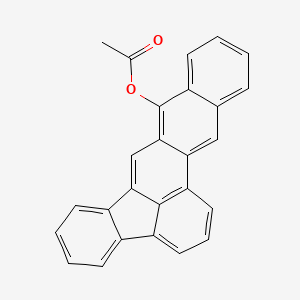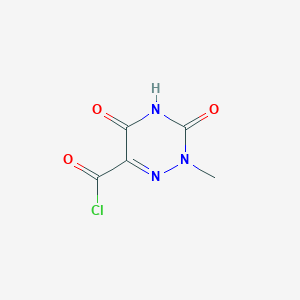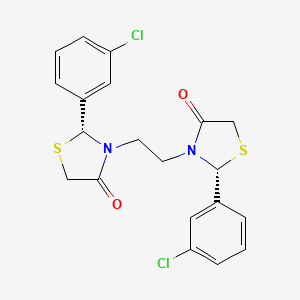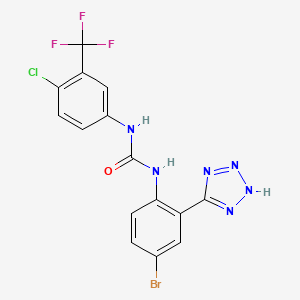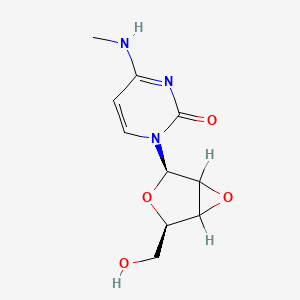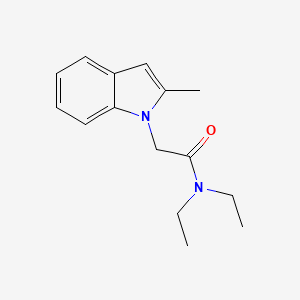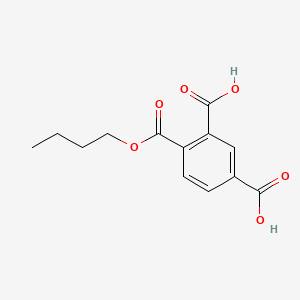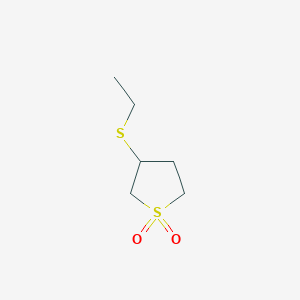
3-Ethylsulfanylthiolane 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 242026 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions and reactions, making it a valuable subject of study in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NSC 242026 involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, pressures, and the use of catalysts to facilitate the reactions. Detailed synthetic routes can vary, but they generally involve the formation of key bonds and functional groups that define the structure of NSC 242026.
Industrial Production Methods
Industrial production of NSC 242026 may involve scaling up the laboratory synthesis methods to produce larger quantities. This often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are commonly employed in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
NSC 242026 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions of NSC 242026 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to enhance reaction rates. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from the reactions of NSC 242026 depend on the specific reaction conditions and reagents used. These products often retain the core structure of NSC 242026 but with modifications to functional groups or additional substituents.
Applications De Recherche Scientifique
NSC 242026 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: NSC 242026 is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research into NSC 242026 includes its potential therapeutic applications, such as its effects on specific diseases or conditions.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of NSC 242026 involves its interaction with specific molecular targets. These interactions can affect various pathways within cells, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the context of its use, but they often involve key enzymes or receptors that regulate important biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
NSC 242026 can be compared with other compounds that have similar structures or functions. Some of these similar compounds include:
NSC 123456: Known for its similar reactivity and applications in chemical synthesis.
NSC 789012: Studied for its biological interactions and potential therapeutic uses.
NSC 345678: Used in industrial applications for its catalytic properties.
Uniqueness
What sets NSC 242026 apart from these similar compounds is its specific combination of functional groups and its unique reactivity profile. This makes it particularly valuable for certain applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
17200-25-8 |
|---|---|
Formule moléculaire |
C6H12O2S2 |
Poids moléculaire |
180.3 g/mol |
Nom IUPAC |
3-ethylsulfanylthiolane 1,1-dioxide |
InChI |
InChI=1S/C6H12O2S2/c1-2-9-6-3-4-10(7,8)5-6/h6H,2-5H2,1H3 |
Clé InChI |
LQHOHVQPOFGBNO-UHFFFAOYSA-N |
SMILES canonique |
CCSC1CCS(=O)(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methoxy-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12793355.png)
